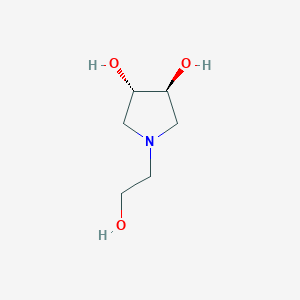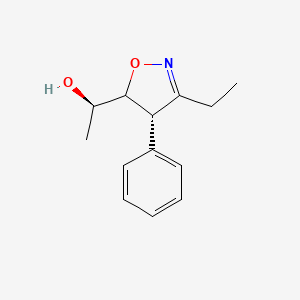
4-((Methylsulfonothioyl)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Methylsulfonothioyl)methyl)benzonitrile is an organic compound that features a benzonitrile core with a methylsulfonothioyl group attached to the benzene ring. This compound is notable for its unique chemical structure, which includes both nitrile and sulfonothioyl functional groups, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methylsulfonothioyl)methyl)benzonitrile typically involves the introduction of the methylsulfonothioyl group to a benzonitrile derivative. One common method involves the reaction of 4-methylbenzonitrile with a sulfonothioylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of green chemistry principles, such as ionic liquids as solvents, can also be employed to enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-((Methylsulfonothioyl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfonothioyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-((Methylsulfonothioyl)methyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Mecanismo De Acción
The mechanism of action of 4-((Methylsulfonothioyl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The sulfonothioyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. The nitrile group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylsulfonyl)benzonitrile: Similar structure but lacks the thioyl group.
4-Methylbenzonitrile: Lacks both the sulfonyl and thioyl groups.
Benzonitrile: The simplest form, lacking any substituents on the benzene ring
Uniqueness
4-((Methylsulfonothioyl)methyl)benzonitrile is unique due to the presence of both nitrile and sulfonothioyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H9NOS2 |
|---|---|
Peso molecular |
211.3 g/mol |
Nombre IUPAC |
4-(methylsulfonothioylmethyl)benzonitrile |
InChI |
InChI=1S/C9H9NOS2/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-5H,7H2,1H3 |
Clave InChI |
FTASSMDLJFXQRG-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=S)CC1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12867822.png)

![1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B12867831.png)





![2,6-Dichlorothiazolo[5,4-B]pyridine](/img/structure/B12867886.png)




![2-Bromo-7-ethylbenzo[d]oxazole](/img/structure/B12867920.png)
